4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine
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Overview
Description
4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of two methyl groups at positions 4 and 6 on the pyrimidine ring, and an amino group attached to a 6-methyl-2-pyridyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine can be achieved through several synthetic routes. One common method involves the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to give 4,6-dimethyl-2-methylthiopyrimidine. Finally, oxidation with hydrogen peroxide, sodium tungstate, and tetrabutylammonium bromide affords the target compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of environmentally friendly reagents such as dimethyl carbonate and hydrogen peroxide is preferred to minimize the production of hazardous waste .
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents such as alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of sodium tungstate.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of N-alkylated pyrimidine derivatives.
Scientific Research Applications
4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dimethylpyrimidine
- 4,6-Dimethyl-2-pyrimidinamine
- 4,6-Dimethyl-2-(methylsulfonyl)pyrimidine
Uniqueness
4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine is unique due to the presence of the 6-methyl-2-pyridylamino group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4,6-dimethyl-N-(6-methylpyridin-2-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-8-5-4-6-11(13-8)16-12-14-9(2)7-10(3)15-12/h4-7H,1-3H3,(H,13,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQOVDVMOPBVJTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC2=NC(=CC(=N2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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